(5-Phenyl-1,3-oxazol-4-yl)methanol

Fragment-Based Drug Discovery Lipophilicity Aqueous Solubility

(5-Phenyl-1,3-oxazol-4-yl)methanol is a low-molecular-weight (175.18 g/mol) heterocyclic building block belonging to the 1,3-oxazole class, featuring a phenyl ring at position 5 and a primary hydroxymethyl group at position 4. It is classified and supplied as a fragment molecule for fragment-based drug discovery (FBDD), molecular linking, expansion, and scaffold modification.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 352018-88-3
Cat. No. B1586419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-1,3-oxazol-4-yl)methanol
CAS352018-88-3
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CO2)CO
InChIInChI=1S/C10H9NO2/c12-6-9-10(13-7-11-9)8-4-2-1-3-5-8/h1-5,7,12H,6H2
InChIKeyLVHWTAMRDRDXJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Phenyl-1,3-oxazol-4-yl)methanol (CAS 352018-88-3) – Fragment-Scale Heterocyclic Alcohol for Drug Discovery and Chemical Biology Procurement


(5-Phenyl-1,3-oxazol-4-yl)methanol is a low-molecular-weight (175.18 g/mol) heterocyclic building block belonging to the 1,3-oxazole class, featuring a phenyl ring at position 5 and a primary hydroxymethyl group at position 4 [1]. It is classified and supplied as a fragment molecule for fragment-based drug discovery (FBDD), molecular linking, expansion, and scaffold modification . The compound is commercially available at ≥95% purity from multiple established vendors, with a measured melting point of 95–97 °C and a computed XLogP3-AA of 1.1, positioning it within the optimal property range for fragment screening libraries [1].

Why Generic Oxazole Fragment Substitution Fails: Physicochemical and Functional Differentiation of (5-Phenyl-1,3-oxazol-4-yl)methanol


Oxazole-based fragments are not interchangeable; the presence, position, and nature of substituents on the oxazole ring profoundly alter electronic structure, basicity, lipophilicity, and hydrogen-bonding capacity [1]. Simply substituting the unsubstituted 5-phenyl-1,3-oxazole (CAS 1006-68-4) for (5-phenyl-1,3-oxazol-4-yl)methanol ignores critical differences: the target compound contributes one hydrogen bond donor (the –OH group), 1.24 log units lower lipophilicity, and a reactive primary alcohol handle for conjugation—none of which are provided by the des-hydroxymethyl analog [2]. Conversely, substituting the unsubstituted oxazole-4-methanol (CAS 155742-48-6, LogP 0.17) fails to deliver the aromatic π-stacking and hydrophobic interactions conferred by the 5-phenyl ring, which are essential for biological affinity in target binding pockets [3][4]. The quantitative evidence below demonstrates that these differences are not marginal but decisive for scientific selection.

Head-to-Head Quantitative Differentiation of (5-Phenyl-1,3-oxazol-4-yl)methanol versus Closest Structural Analogs


Lipophilicity (XLogP3): 1.24 Log Unit Reduction vs. 5-Phenyl-1,3-oxazole Improves Aqueous Solubility Profile for Fragment-Based Screening

(5-Phenyl-1,3-oxazol-4-yl)methanol has a computed XLogP3-AA of 1.1, compared to 2.34 for the unsubstituted 5-phenyl-1,3-oxazole—a difference of 1.24 log units [1]. This lower lipophilicity is consistent with the hydrogen-bonding capacity of the hydroxymethyl group and predicts substantially better aqueous solubility, a critical parameter for fragment library design under the Rule of 3 (XLogP ≤3) [2]. In contrast, the des-hydroxymethyl analog at LogP 2.34 approaches the upper boundary for optimal fragment properties.

Fragment-Based Drug Discovery Lipophilicity Aqueous Solubility

Hydrogen Bond Donor Count: 1 HBD vs. 0 in 5-Phenyl-1,3-oxazole Enables Target-Specific Polar Interactions

The target compound possesses one hydrogen bond donor (the hydroxymethyl –OH) and three hydrogen bond acceptors (oxazole N, oxazole O, and alcohol O), compared to zero HBD and two HBA for 5-phenyl-1,3-oxazole [1][2]. The additional HBD enables directional hydrogen-bond interactions with protein backbone carbonyls, side-chain carboxylates, or structural water molecules in target binding sites. Quantum-chemical calculations have shown that hydrogen bonding between oxazole fragments and the amino group of lysine contributes 5–9 kcal/mol to binding energy [3].

Hydrogen Bonding Fragment Binding Molecular Recognition

Topological Polar Surface Area: 46.3 Ų vs. 26.0 Ų Drives Differential Permeability and Oral Bioavailability Predictions

The target compound has a topological polar surface area (TPSA) of 46.3 Ų, compared to 26.0 Ų for 5-phenyl-1,3-oxazole [1]. Both values fall below the 140 Ų threshold for predicted oral bioavailability, but the 20.3 Ų difference is substantial at the fragment scale. When 4-oxazolemethanol (TPSA 46.3 Ų, LogP 0.17) is used as an alternative, the TPSA is identical but the LogP drops to near-zero, compromising passive membrane permeability [2]. The target compound uniquely balances TPSA and LogP to maintain both solubility and permeability within the fragment-optimized range.

ADME Membrane Permeability Oral Bioavailability

Melting Point and Solid-State Handling: 95–97 °C vs. 37–39 °C Ensures Room-Temperature Crystalline Stability for Accurate Weighing

(5-Phenyl-1,3-oxazol-4-yl)methanol exhibits a melting point of 95–97 °C, whereas 5-phenyl-1,3-oxazole melts at 37–39 °C—near human body temperature and ambient laboratory conditions in many regions . The ~58 °C higher melting point of the target compound ensures it remains a free-flowing crystalline solid at standard ambient temperature (20–25 °C), eliminating risks of partial melting, caking, or hygroscopicity during compound weighing and inventory management. This property is especially relevant for automated compound management systems used in high-throughput screening facilities.

Solid-State Properties Laboratory Handling Compound Management

Class-Level Pharmacophore Validation: 5-Phenyloxazole Scaffold Delivers Sub-Micromolar to Nanomolar Potency in COX-2 and DGAT1 Inhibition

Derivatives built on the 5-phenyloxazole scaffold have demonstrated validated target engagement and potency across multiple therapeutic programs. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives achieved COX-2 IC50 values as low as 0.09 μM with >1000-fold selectivity over COX-1 (IC50 >100 μM) [1]. Separately, 5-phenyloxazole-containing biaryl ureas exhibited hDGAT1 IC50 values down to 2.5 nM, with the lead compound 40a showing 90% in vivo plasma triglyceride reduction in mice [2]. While these data derive from elaborated derivatives rather than the fragment itself, they validate the 5-phenyloxazole core as a privileged scaffold for generating high-affinity ligands—a validation that the 4-oxazolemethanol core (lacking the 5-phenyl ring) cannot claim based on published evidence.

COX-2 Inhibition DGAT1 Inhibition Scaffold Validation

Synthetic Divergence: Primary Alcohol Handle Enables ≥5 Distinct Derivatization Pathways vs. 1–2 for Unsubstituted 5-Phenyloxazole

The primary hydroxymethyl group at position 4 of the target compound provides a versatile synthetic handle that supports at least five distinct derivatization pathways without requiring pre-functionalization: (1) esterification with carboxylic acids or acyl chlorides, (2) etherification via Williamson synthesis or Mitsunobu reaction, (3) oxidation to the corresponding aldehyde or carboxylic acid, (4) conversion to alkyl halide (chloride, bromide, iodide) for nucleophilic displacement, and (5) sulfonylation (mesylate/tosylate) for subsequent substitution or elimination . In contrast, 5-phenyl-1,3-oxazole lacks this handle and requires either electrophilic aromatic substitution on the phenyl ring (limited regioselectivity) or directed ortho-metalation of the oxazole ring (requiring strongly basic conditions and cryogenic temperature control) [1]. For parallel library synthesis, the target compound enables direct diversification in a single step, whereas the unsubstituted analog typically requires 2–3 additional synthetic steps to introduce a functionalizable group.

Synthetic Chemistry Derivatization Library Synthesis

Optimal Application Scenarios for (5-Phenyl-1,3-oxazol-4-yl)methanol Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 175, XLogP3 1.1, 1 HBD, and 3 HBA, (5-phenyl-1,3-oxazol-4-yl)methanol fully complies with the Rule of 3 (MW <300, XLogP ≤3, HBD ≤3, HBA ≤3) for fragment library design [1]. Its balanced physicochemical profile—significantly more soluble than the des-hydroxymethyl analog and more lipophilic than the des-phenyl analog—makes it an ideal fragment for screening campaigns requiring aqueous solubility at 0.1–1 mM concentrations. The validated pharmacophore class (COX-2 IC50 0.09 μM, DGAT1 IC50 2.5 nM at the elaborated derivative level) provides confidence that hits can be evolved into lead-like molecules [2][3].

Parallel Library Synthesis and Structure–Activity Relationship (SAR) Exploration

The primary alcohol handle enables rapid, one-step diversification into ester, ether, amine, halide, or sulfonate libraries without pre-functionalization [1]. This is in contrast to 5-phenyl-1,3-oxazole, which requires electrophilic aromatic substitution or directed metalation for functionalization—adding 2–3 synthetic steps. For SAR campaigns targeting kinase, COX, or metabolic enzyme programs where the 5-phenyloxazole core has demonstrated pharmacophore validity, the target compound serves as the optimal entry point for library production [2].

Targeted Protein Degradation (PROTAC) Linker Attachment

The primary alcohol group at position 4 provides a neutral, flexible attachment point for PROTAC linker conjugation via ester, ether, or carbamate linkages. The 5-phenyl group maintains the hydrophobic binding surface. This scaffold has been indirectly validated through fragment-based E3 ligase ligand discovery programs, where oxazole-containing fragments have been identified as KLHL12 binders suitable for PROTAC development [1]. The target compound is pre-functionalized for linker chemistry, unlike the unsubstituted 5-phenyloxazole.

Automated High-Throughput Screening (HTS) Compound Management

The melting point of 95–97 °C ensures the compound remains a free-flowing crystalline solid at ambient laboratory temperatures (20–25 °C) and even under warm storage conditions (up to ~40 °C) [1]. This is critical for automated weighing, dissolution, and plating systems used in HTS facilities, where compounds that melt near room temperature (e.g., 5-phenyl-1,3-oxazole at 37–39 °C) cause equipment fouling and inaccurate dispensing. The ≥95% commercial purity with established QC documentation (NMR, COA) further supports reproducible screening [2].

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